molecular formula C14H21N3O2 B8659439 N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxynicotinamide CAS No. 65515-22-2

N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxynicotinamide

Cat. No. B8659439
CAS RN: 65515-22-2
M. Wt: 263.34 g/mol
InChI Key: KRSHPMAEURCNRM-UHFFFAOYSA-N
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Patent
US04089960

Procedure details

6.7 g (0.04 mole) of methyl 4-methoxynicotinate (m.p. 82°-83° C, W. C. J. Ross, J. Chem. Soc. 1966, 1816) and 7.18 g (0.06 mole) of 1-ethyl-2-(aminomethyl)-pyrrolidine are dissolved in 50 ml of xylene and the solution is heated for 6 hours so that a slow distillation takes place. Approx. 15 ml of distillate with a boiling point of 60°-80° C are collected. The mixture is then completely concentrated in a high vacuum at 50°-60° C and the oily residue obtained is chromatographed through a column of 200 g of basic silica gel. Pure N-[(1-ethyl-2-pyrrolidinyl)-methyl]-4-methoxynicotinamide is obtained as an oil with benzene-methanol (99:1) as eluant.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
7.18 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([C:9]([O:11]C)=O)=[CH:7][N:6]=[CH:5][CH:4]=1.[CH2:13]([N:15]1[CH2:19][CH2:18][CH2:17][CH:16]1[CH2:20][NH2:21])[CH3:14]>C1(C)C(C)=CC=CC=1>[CH2:13]([N:15]1[CH2:19][CH2:18][CH2:17][CH:16]1[CH2:20][NH:21][C:9](=[O:11])[C:8]1[C:3]([O:2][CH3:1])=[CH:4][CH:5]=[N:6][CH:7]=1)[CH3:14].[C:8]1([CH2:9][OH:11])[CH:3]=[CH:4][CH:5]=[CH:13][CH:7]=1

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
COC1=CC=NC=C1C(=O)OC
Name
Quantity
7.18 g
Type
reactant
Smiles
C(C)N1C(CCC1)CN
Name
Quantity
50 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution is heated for 6 hours so that a slow distillation
Duration
6 h
DISTILLATION
Type
DISTILLATION
Details
Approx. 15 ml of distillate with a boiling point of 60°-80° C are collected
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is then completely concentrated in a high vacuum at 50°-60° C
CUSTOM
Type
CUSTOM
Details
the oily residue obtained
CUSTOM
Type
CUSTOM
Details
is chromatographed through a column of 200 g of basic silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C(CCC1)CNC(C1=CN=CC=C1OC)=O
Name
Type
product
Smiles
C1(=CC=CC=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.